2-methyl-1H-indole-4,7-diol
Description
2-Methyl-1H-indole-4,7-diol is an indole derivative featuring hydroxyl (-OH) groups at positions 4 and 7 and a methyl (-CH₃) group at position 2. Indole derivatives are critical in pharmaceutical and agrochemical research due to their diverse bioactivities.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-methyl-1H-indole-4,7-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h2-4,10-12H,1H3 |
InChI Key |
OWJSLXZRRFWBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indole-4,7-diol can be achieved through various methods. One common approach involves the reaction of 2-methylindole with suitable oxidizing agents under controlled conditions. For instance, the reaction of 2-methylindole with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of bromine and subsequent hydrolysis to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-indole-4,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, bromine, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted indoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-methyl-1H-indole-4,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1H-indole-4,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Polarity: The hydroxyl groups in this compound increase polarity and hydrogen-bonding capacity compared to methyl (4,7-dimethyl-1H-indole) or methoxy (4,7-dimethoxy-2,3-dimethyl-1H-indole) substituents.
Thermal and Chemical Stability :
- Methoxy groups (e.g., 4,7-dimethoxy derivatives) are electron-donating and may improve oxidative stability compared to hydroxyl groups, which are prone to oxidation .
- Aliphatic diols like 2,4,7,9-tetramethyl-5-decyne-4,7-diol exhibit lower melting points (42–44°C) due to reduced hydrogen bonding compared to aromatic diols .
Applications: Pharmaceuticals: Indole derivatives with electron-withdrawing groups (e.g., fluoro, carboxylate) are often intermediates in drug synthesis. The ester group in methyl 4,7-difluoro-1H-indole-2-carboxylate suggests utility in prodrug formulations . Surfactants: Aliphatic diols (e.g., 2,4,7,9-tetramethyl-5-decyne-4,7-diol) are used in coatings and polymer additives due to their amphiphilic properties .
Biological Activity
2-Methyl-1H-indole-4,7-diol is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h2-4,10-12H,1H3 |
| Canonical SMILES | CC1=CC2=C(C=CC(=C2N1)O)O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can act as an enzyme inhibitor and receptor modulator, affecting various signaling pathways involved in cellular processes. For instance, it has been shown to inhibit enzymes associated with cancer cell proliferation, thereby exhibiting potential anticancer properties.
Anticancer Properties
Numerous studies have explored the anticancer potential of indole derivatives, including this compound. The compound has demonstrated significant activity against various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For example:
- Cell Lines Tested : Huh7 (hepatocellular carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
- Mechanism : Induces G2/M-phase cell cycle arrest and disrupts tubulin polymerization.
The IC50 values for these activities typically range from 3.5 µM to 8.7 µM across different studies, indicating moderate potency compared to standard chemotherapeutic agents .
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on Huh7 cells, revealing an IC50 of approximately 5 µM. The compound was found to bind to the colchicine-binding site on tubulin, stabilizing the interaction and leading to significant inhibition of tubulin polymerization .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 20 µg/mL to 50 µg/mL.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other indole derivatives:
| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| This compound | 5 | 20 - 50 |
| Indole-3-carbinol | 3 - 10 | Not specified |
| 4,7-Dihydroxyindole | 8 - 15 | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
